1,3-Dibromo-1,4-dichlorohexafluorobutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

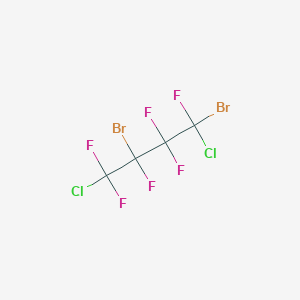

1,3-Dibromo-1,4-dichlorohexafluorobutane is a halogenated organic compound with the molecular formula C4Br2Cl2F6. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly reactive and versatile chemical. It is primarily used in various industrial and research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-1,4-dichlorohexafluorobutane can be synthesized through the photoreaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene gas mixed with a dilution gas . This method involves the addition of halogens to unsaturated halogenated hydrocarbons under specific conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale photoreactions in controlled environments to ensure high yield and purity. The process requires precise control of temperature, pressure, and reactant concentrations to achieve optimal results.

Análisis De Reacciones Químicas

Types of Reactions: 1,3-Dibromo-1,4-dichlorohexafluorobutane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Addition Reactions: It can undergo addition reactions with electrophiles, particularly in the presence of catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

Electrophilic Addition: Reagents such as bromine or chlorine can be used under controlled conditions to facilitate addition reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while electrophilic addition can result in the formation of polyhalogenated compounds.

Aplicaciones Científicas De Investigación

1,3-Dibromo-1,4-dichlorohexafluorobutane has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other halogenated compounds.

Biology: Employed in studies involving halogenated organic compounds and their biological interactions.

Medicine: Investigated for potential use in pharmaceuticals and as a precursor for drug development.

Industry: Utilized in the manufacturing of specialty chemicals and materials, particularly in the electronics and semiconductor industries

Mecanismo De Acción

The mechanism by which 1,3-Dibromo-1,4-dichlorohexafluorobutane exerts its effects involves its high reactivity due to the presence of multiple halogen atoms. These atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s molecular targets and pathways are primarily related to its ability to undergo substitution and addition reactions, which can alter the chemical structure of other molecules it interacts with .

Comparación Con Compuestos Similares

- 1,4-Dibromo-2,3-dichlorohexafluorobutane

- 1,3-Dibromo-1,4-dichlorobenzene

- 1,3-Dibromo-5,5-dimethylhydantoin

Uniqueness: 1,3-Dibromo-1,4-dichlorohexafluorobutane is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct reactivity and chemical properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for specialized applications in research and industry .

Actividad Biológica

1,3-Dibromo-1,4-dichlorohexafluorobutane is a halogenated organic compound with significant implications in both industrial applications and biological research. This article delves into its biological activity, highlighting relevant studies, case analyses, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound (C4Br2Cl2F6) is characterized by its complex halogenated structure. The presence of multiple halogens contributes to its reactivity and potential biological effects. Its molecular formula is represented as follows:

Toxicological Studies

Research indicates that this compound exhibits notable toxicity towards various biological systems. Toxicological assessments have shown that this compound can affect cellular processes and induce cytotoxicity in different cell lines. A study published in PubChem reported the following findings:

- Cell Viability : Exposure to the compound resulted in a significant decrease in cell viability across several cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

These findings suggest that the compound may have potential applications in cancer therapeutics but also raises concerns about its safety profile.

Environmental Impact

The environmental persistence of halogenated compounds like this compound has been a subject of concern. Studies indicate that such compounds can bioaccumulate in aquatic organisms, leading to toxic effects on ecosystems.

Case Studies

Several case studies have explored the biological implications of this compound:

- Case Study 1 : A study investigating the effects on aquatic life found that exposure to the compound led to developmental abnormalities in fish embryos. The study highlighted the need for regulatory measures concerning its use in industrial applications.

- Case Study 2 : Research conducted on mammalian cell lines demonstrated that the compound could disrupt endocrine functions, suggesting potential implications for reproductive health.

Data Table: Summary of Biological Effects

Propiedades

IUPAC Name |

1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2Cl2F6/c5-1(9,4(8,13)14)2(10,11)3(6,7)12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQPZAGOLNLMLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)Br)(C(F)(Cl)Br)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2Cl2F6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378800 |

Source

|

| Record name | 1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124311-10-0 |

Source

|

| Record name | 1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.